5-Chloro-4-fluoro-2-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-fluoro-2-nitrophenylboronic acid: is a boronic acid derivative with the molecular formula C6H4BClFNO4 and a molecular weight of 219.36 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitro substituents on the phenyl ring, along with a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
5-Chloro-4-fluoro-2-nitrophenylboronic acid is a boronic acid derivative. Boronic acids are commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metals used in these reactions, such as palladium or nickel .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound forms a complex with a transition metal catalyst (like palladium). This complex then undergoes transmetalation, where the boronic acid transfers its organic group to the metal . This is followed by reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The ability of this compound to form new carbon-carbon bonds can lead to the creation of a wide variety of complex organic molecules .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in polar solvents . The reaction may also be sensitive to oxygen and moisture, requiring an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the borylation of 5-chloro-4-fluoro-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-fluoro-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) or chemical reducing agents (e.g., SnCl2).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 5-chloro-4-fluoro-2-nitrophenol.
Reduction: Formation of 5-chloro-4-fluoro-2-aminophenylboronic acid.
Scientific Research Applications
Chemistry: 5-Chloro-4-fluoro-2-nitrophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions . It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound could potentially be used in the development of enzyme inhibitors or as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of various chemical products .
Comparison with Similar Compounds
- 4-Fluoro-2-nitrophenylboronic acid
- 5-Chloro-2-nitrophenylboronic acid
- 4-Chloro-2-nitrophenylboronic acid
Comparison: 5-Chloro-4-fluoro-2-nitrophenylboronic acid is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can enhance the compound’s ability to participate in cross-coupling reactions and other transformations .
Properties
IUPAC Name |
(5-chloro-4-fluoro-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJOGYMQGOQMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1[N+](=O)[O-])F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.